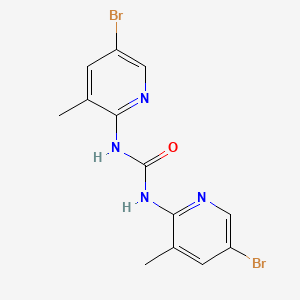

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H12Br2N4O . The InChI representation of the molecule isInChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 400.07 . The molecule has a complexity of 314 and a topological polar surface area of 66.9Ų . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications

Synthesis and Characterization

Urea and thiourea derivatives, including those similar to 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea, are synthesized and characterized through spectrometry analyses. These compounds exhibit antibacterial and antifungal activities, showcasing their potential in pharmaceutical applications (Alabi et al., 2020). Additionally, urea derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, highlighting their importance in drug development processes (Zhang et al., 2019).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bromo-substituted aromatic dicarboxylic acid, when assembled with urea derivatives, leads to the formation of one-dimensional coordination polymers. These structures are studied for their potential in gas storage, separation, and catalysis, illustrating the adaptability of urea derivatives in constructing functional materials (Zhang & Zhang, 2018).

Supramolecular Chemistry

Urea derivatives exhibit unique conformational preferences and can undergo solvent-dependent cis-trans switching. This property is essential for developing responsive materials and sensors, demonstrating the application of urea derivatives in designing supramolecular systems with dynamic behaviors (Matsumura et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis and characterization of urea derivatives reveal their potential in antimicrobial and antifungal applications. These compounds, through their structural diversity, offer a broad spectrum of activity against various pathogens, underscoring their significance in developing new antimicrobial agents (Lloyd & Steed, 2011).

Future Directions

While specific future directions for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea are not available, it’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have shown a broad range of chemical and biological properties, making them valuable in the development of new drugs .

properties

IUPAC Name |

1,3-bis(5-bromo-3-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOLIQYWUCTHLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Br2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)